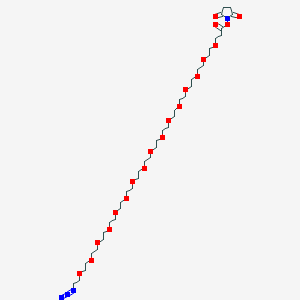
Azide-PEG9-amido-C16-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azide-PEG9-amido-C16-Boc, also known as tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate, is a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound contains an azide group, making it suitable for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azide-PEG9-amido-C16-Boc involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then functionalized with an azide group and a tert-butyl ester group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like copper sulfate for the azide-alkyne cycloaddition reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Azide-PEG9-amido-C16-Boc primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the azide group reacting with a strained alkyne group
Common Reagents and Conditions
CuAAC: Copper sulfate, sodium ascorbate, and organic solvents like dichloromethane or tetrahydrofuran
SPAAC: Strained alkyne compounds such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are often used as linkers in the synthesis of PROTACs and other bioactive molecules .
科学研究应用
Azide-PEG9-amido-C16-Boc has a wide range of applications in scientific research, including:
作用机制
Azide-PEG9-amido-C16-Boc functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The azide group allows for the attachment of various functional groups through click chemistry reactions, enabling the synthesis of diverse PROTAC molecules. These PROTACs bind to both the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein .
相似化合物的比较
Similar Compounds
Azide-PEG4-amido-C16-Boc: A shorter PEG chain variant with similar click chemistry properties
Azide-PEG12-amido-C16-Boc: A longer PEG chain variant offering increased flexibility and solubility
Azide-PEG9-amido-C18-Boc: A variant with a longer alkyl chain, providing different hydrophobicity and membrane permeability properties
Uniqueness
Azide-PEG9-amido-C16-Boc is unique due to its optimal PEG chain length, which balances solubility and flexibility, making it highly suitable for the synthesis of a wide range of PROTACs. Its azide group allows for efficient click chemistry reactions, facilitating the attachment of various functional groups and enhancing its versatility in scientific research .
属性
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82N4O12/c1-42(2,3)58-41(48)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(47)44-20-22-49-24-26-51-28-30-53-32-34-55-36-38-57-39-37-56-35-33-54-31-29-52-27-25-50-23-21-45-46-43/h4-39H2,1-3H3,(H,44,47) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKRZOBHQHTSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














